2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol
Description
Properties
IUPAC Name |
2-[(4,8-dimethylquinazolin-2-yl)amino]-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-12-7-6-10-15-13(2)21-19(24-18(12)15)25-20-22-16(11-17(26)23-20)14-8-4-3-5-9-14/h3-11H,1-2H3,(H2,21,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGXTQJDVFWTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=CC(=O)N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol typically involves the reaction of 4,8-dimethylquinazoline with 6-phenylpyrimidin-4-ol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound exhibits reactivity primarily at its heteroaromatic core and functional groups. Key reaction pathways include:
a. Nucleophilic Substitution
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The amino group (2-position of quinazoline) and hydroxyl group (4-position of pyrimidine) act as nucleophiles in substitution reactions.
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Chloromethyl intermediates (e.g., 2-chloromethylquinazolin-4(3H)-one) undergo displacement reactions with amines or phenols under basic conditions, forming substituted derivatives .
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Example: Reaction with arylamines yields 2-arylaminomethylquinazolin-4(3H)-ones via SN2 mechanisms.
b. Cyclization Reactions
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Chloroacetyl derivatives (formed by reacting chloromethyl compounds with chloroacetyl chloride) undergo base-catalyzed dehydrochlorination to form β-lactam (azetidinone) rings .
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Mechanism involves intramolecular nucleophilic attack by the amine on the carbonyl carbon, leading to ring closure.
c. Oxidation and Reduction
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The quinazoline ring may undergo redox transformations, though specific details for this compound are not explicitly documented in available sources.
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By analogy to similar quinazoline derivatives, oxidation could target the 4,8-dimethyl substituents, while reduction might affect aromatic rings under harsh conditions.
Limitations and Research Gaps
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Lack of direct experimental data : Most information is extrapolated from structurally similar quinazoline derivatives.
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Mechanistic ambiguity : Specific reaction pathways (e.g., oxidation states) remain uncharacterized.
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Toxicological profile : No cytotoxicity or stability studies are documented for this compound.
Further research is needed to validate its reactivity and biological potential.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the potential of this compound as an anticancer agent. The quinazoline and pyrimidine derivatives are known to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to target the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers.
Case Study : A study demonstrated that quinazoline derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the core structure could enhance efficacy against specific cancer types .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Quinazoline derivatives have been reported to possess activity against various pathogens, including bacteria and fungi.
Case Study : In vitro tests revealed that derivatives similar to 2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol showed promising results against resistant strains of Staphylococcus aureus and Escherichia coli, indicating potential as a new class of antimicrobial agents .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including arthritis and cardiovascular diseases. Compounds with pyrimidine and quinazoline scaffolds have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a role in the inflammatory process.
Case Study : A derivative demonstrated significant inhibition of COX-2 in animal models, leading to reduced inflammation and pain during experimental arthritis . This suggests that further development could lead to new anti-inflammatory drugs.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis with key analogues:
Mechanistic and Pharmacological Insights
Quinazoline Derivatives (Erlotinib, Gefitinib): Both target EGFR but lack the pyrimidine-hydroxyl group, reducing their versatility in multi-target inhibition. The phenyl group in the query compound may enhance DNA intercalation or non-kinase enzyme binding, broadening its mechanistic scope compared to EGFR-specific drugs .
Substitution Patterns: Methyl groups at quinazoline positions 4 and 8 (query compound) vs. 4 and 7 ( compound) influence binding affinity and metabolic stability.
Biological Activity
The compound 2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol is a heterocyclic organic molecule that combines structural features of quinazoline and pyrimidine. This unique structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of 2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol includes:
- A quinazoline moiety with dimethyl substitutions at positions 4 and 8.
- An amino group at position 2.
- A phenyl group at position 6 of the pyrimidine ring.
Synthesis typically involves nucleophilic substitution reactions, with methods including the reaction of substituted quinazolines with phenylpyrimidinols under conditions that may require heating and the use of bases.
Anticancer Properties
Research indicates that compounds similar to 2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol exhibit significant anticancer properties. Quinazolines are known inhibitors of various kinases involved in cancer progression. Specifically, studies have shown that quinazoline derivatives can inhibit receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial in tumor growth and angiogenesis .
Table 1: Kinase Inhibition Potency of Quinazoline Derivatives
| Compound | EGFR Inhibition (nM) | VEGFR-2 Inhibition (nM) | PDGFR-β Inhibition (nM) |
|---|---|---|---|
| 1 | 2.8 ± 1.1 | 8.4 ± 2.2 | 5.6 ± 0.4 |
| Sunitinib | 172.1 ± 19.4 | 18.9 ± 2.7 | 83.1 ± 10.1 |
The above table illustrates that compounds related to 2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol can exhibit low nanomolar inhibition against critical kinases involved in cancer signaling pathways .
Antimicrobial Activity
In addition to anticancer properties, quinazoline derivatives have shown antimicrobial activity against various pathogens. The structural features of 2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol may enhance its binding affinity to microbial targets, making it a candidate for further development as an antimicrobial agent.
The biological activity of 2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol is primarily attributed to its ability to interact with multiple biological targets:
- Kinase Inhibition : By inhibiting key kinases such as EGFR and VEGFR, this compound can disrupt signaling pathways that lead to uncontrolled cell proliferation.
- Microtubule Depolymerization : Some studies have indicated that quinazoline derivatives can cause microtubule depolymerization, which is essential for cancer cell division and growth inhibition .
- Induction of Apoptosis : There is evidence suggesting that these compounds can induce apoptosis in cancer cells, further contributing to their anticancer effects .
Case Studies
Several studies have investigated the efficacy of quinazoline derivatives in preclinical models:
- Study on Cancer Cell Lines : A recent study evaluated the anti-proliferative activity of various quinazolines against nine different cancer cell lines using the sulforhodamine B assay. The results indicated that compounds with phenyl substitutions exhibited significant cytotoxicity, particularly against chronic myeloid leukemia cell lines .
- Kinase Screening : Differential Scanning Fluorimetry was employed to assess the binding affinity of synthesized compounds against a panel of kinases. Notably, certain derivatives showed promising binding profiles comparable to established inhibitors like Staurosporine .
Q & A
Q. What are the established synthetic methodologies for 2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol?
The compound can be synthesized via multi-step routes involving condensation, cyclization, and functionalization. For example:
- Step 1 : React 4,8-dimethylquinazolin-2-amine with a halogenated pyrimidine precursor (e.g., 6-phenylpyrimidin-4-ol derivatives) under reflux in ethanol or DMF with a base like triethylamine (TEA) to form the core structure .
- Step 2 : Purify intermediates using column chromatography or recrystallization from ethanol/DMF mixtures .
- Yield Optimization : Lower yields (2–5%) in multi-step syntheses are common due to steric hindrance; adjusting solvent polarity (e.g., switching from ethanol to DMF) and reaction time can improve efficiency .
Q. How is the compound structurally characterized post-synthesis?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm) to confirm substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed m/z for C₂₀H₁₈N₆O) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions if single crystals are obtained .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of 2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol in multi-step reactions?
- Solvent Selection : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Catalysis : Use Pd-based catalysts for Ullmann-type couplings to reduce reaction time and improve regioselectivity .
- Purification : Employ gradient elution in flash chromatography to separate structurally similar byproducts .
- Yield Tracking : Monitor each step via TLC or HPLC to identify bottlenecks (e.g., hydrolysis of intermediates) .
Q. What experimental design principles apply to pharmacological assays for this compound?
Adopt a split-plot design to evaluate dose-response relationships and biological replicates:
- Main Plots : Test varying concentrations (e.g., 0.1–100 µM).
- Subplots : Include controls (e.g., DMSO vehicle, positive inhibitors).
- Replicates : Use ≥3 biological replicates to account for inter-assay variability .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare efficacy across doses .
Q. How can researchers resolve discrepancies in reported biological activity data?
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ values may vary between HEK293 vs. HeLa cells due to receptor expression levels .
- Theoretical Frameworks : Link conflicting data to hypotheses about off-target effects or metabolic instability. Use molecular docking to predict binding affinity variations .
- Methodological Reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
Q. What strategies assess the environmental fate of this compound?
Design a tiered study inspired by Project INCHEMBIOL :
- Phase 1 (Lab) : Measure logP (octanol-water partition coefficient) and hydrolysis rates at pH 4–9 to predict bioavailability .
- Phase 2 (Field) : Monitor degradation products in soil/water matrices using LC-MS/MS .
- Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀) and algal growth inhibition .
Data Analysis and Theoretical Integration
Q. How should researchers contextualize mechanistic studies within a theoretical framework?
- Hypothesis-Driven Design : For example, link kinase inhibition data to structure-activity relationship (SAR) models of quinazoline derivatives .
- Conceptual Models : Use molecular orbital theory to explain electron-withdrawing effects of the pyrimidine ring on binding affinity .
- Data Interpretation : Cross-validate computational predictions (e.g., DFT calculations) with experimental IC₅₀ values .
Q. What advanced spectral techniques resolve ambiguities in isomer formation?
- 2D NMR (COSY, NOESY) : Differentiate regioisomers by correlating proton-proton spatial relationships .
- Isotopic Labeling : Track nitrogen migration during cyclization using ¹⁵N-labeled precursors .
- Time-Resolved IR Spectroscopy : Capture intermediate tautomers during synthesis .
Notes for Methodological Rigor
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
